3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Description
3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition effectively stops the synthesis of RNA and DNA, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of pyrimidine and purine . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of RNA and DNA . This disruption can have downstream effects on cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
It is known that the compound’s metabolism can be curbed by the introduction of a methyl group . This modification may improve the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to the death of cancer cells . This effect is due to the compound’s inhibition of DHFR and the subsequent disruption of the biochemical pathway involving the synthesis of pyrimidine and purine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other substances that compete for binding to DHFR . Additionally, the compound’s stability can be influenced by factors such as pH and temperature
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-3-2-7-21-19(14)25-12-15-5-9-24(10-6-15)18-16-4-8-20-11-17(16)22-13-23-18/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFLDPPQKCFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.